molecular formula C24H26N2O4S B5072109 N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(4-phenoxyphenyl)-N~1~-propylglycinamide

N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(4-phenoxyphenyl)-N~1~-propylglycinamide

Cat. No.: B5072109
M. Wt: 438.5 g/mol
InChI Key: HBHGTDJOHHMIOJ-UHFFFAOYSA-N
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Description

The compound “N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(4-phenoxyphenyl)-N~1~-propylglycinamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. They are widely used in medicine for their antibacterial properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an amine with a sulfonyl chloride to form the sulfonamide. This is a common method for synthesizing sulfonamides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonyl group (-SO2-) attached to two nitrogen atoms, forming the sulfonamide. Additionally, there would be a propyl group attached to one of the nitrogen atoms and phenyl groups attached to the other nitrogen atom and the sulfonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could all influence properties such as solubility, melting point, and reactivity .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Sulfonamides are generally considered safe for use in medicine, but they can cause allergic reactions in some individuals .

Properties

IUPAC Name

2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-3-17-25-24(27)18-26(31(28,29)23-15-9-19(2)10-16-23)20-11-13-22(14-12-20)30-21-7-5-4-6-8-21/h4-16H,3,17-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHGTDJOHHMIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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